molecular formula C14H31N3O3 B13600123 tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate

tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate

Cat. No.: B13600123
M. Wt: 289.41 g/mol
InChI Key: HVIDVQGHZCDLBG-UHFFFAOYSA-N
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Description

tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminobutyl group, and a hydroxyethyl group, all connected through a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate typically involves multiple steps, starting with the protection of the amino groups and the formation of the carbamate linkage. One common method involves the reaction of tert-butyl chloroformate with the appropriate amine precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate linkage can be reduced to yield amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the carbamate linkage can produce primary or secondary amines .

Scientific Research Applications

tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H31N3O3

Molecular Weight

289.41 g/mol

IUPAC Name

tert-butyl N-[3-[4-aminobutyl(2-hydroxyethyl)amino]propyl]carbamate

InChI

InChI=1S/C14H31N3O3/c1-14(2,3)20-13(19)16-8-6-10-17(11-12-18)9-5-4-7-15/h18H,4-12,15H2,1-3H3,(H,16,19)

InChI Key

HVIDVQGHZCDLBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCCN)CCO

Origin of Product

United States

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